molecular formula C8H11BrN4 B1272331 5-Bromo-2-(piperazin-1-yl)pyrimidine CAS No. 99931-82-5

5-Bromo-2-(piperazin-1-yl)pyrimidine

Cat. No. B1272331
CAS RN: 99931-82-5
M. Wt: 243.1 g/mol
InChI Key: YHWLBBPOKRHVAR-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyrimidine is a chemical compound with the empirical formula C8H11BrN4 . It has a molecular weight of 243.10 g/mol . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for 5-Bromo-2-(piperazin-1-yl)pyrimidine is Brc1cnc(nc1)N2CCNCC2 . The InChI key is YHWLBBPOKRHVAR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2-(piperazin-1-yl)pyrimidine is a solid compound . It has a molecular weight of 243.11 g/mol . The melting point is reported to be greater than 300°C .

Scientific Research Applications

Cancer Research: Protein Kinase Inhibition

5-Bromo-2-(piperazin-1-yl)pyrimidine has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that play a crucial role in the regulation of cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, this compound shows promise in the development of targeted cancer therapies, offering a more selective approach compared to conventional chemotherapy .

Pharmaceutical Intermediates

Due to its structural properties, this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its bromine and piperazine moieties make it a versatile precursor for constructing compounds with potential therapeutic applications .

Antifungal Activity

Some derivatives of 5-Bromo-2-(piperazin-1-yl)pyrimidine have demonstrated moderate antifungal activity against strains such as C. albicans and C. galibrata . This suggests its utility in developing new antifungal agents that can be further optimized for higher efficacy.

PI3K/mTOR Inhibitors Synthesis

The compound has been utilized in the synthesis of PI3K/mTOR inhibitors, which are important in the field of oncology. These inhibitors can disrupt the signaling pathways that cancer cells use to grow and proliferate .

Nucleophilic Displacement Reactions

5-Bromo-2-(piperazin-1-yl)pyrimidine undergoes rapid nucleophilic displacement reactions, which are useful in various synthetic chemistry applications. This property is particularly valuable in creating new chemical entities through efficient reactions .

Metallation Reactions

The compound is also known to undergo direct metallation with reagents like lithium diisopropylamide, yielding derivatives that are useful in further synthetic applications .

Safety And Hazards

5-Bromo-2-(piperazin-1-yl)pyrimidine is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWLBBPOKRHVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373755
Record name 5-Bromo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperazin-1-yl)pyrimidine

CAS RN

99931-82-5
Record name 5-Bromo-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This example serves to illustrate procedure B of Scheme 2. To an ice-cooled solution of 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole) in 1N HCl (100 mL) was added dropwise bromine (15.98 g, 0.1 mole). After stirring at 0° for 0.5 hr, the mixture was heated to 100° until dissipation of the red color had occurred. The mixture is filtered, cooled, made alkaline with 50% NaOH and extracted with ether. The dried extract (MgSO4) was concentrated in vacuo to provide 14.5 g (62%) of product, m.p. 73°-75°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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